1-Methyl-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H10F3N3 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-3-phenyl-1H-pyrazol-5-amine and trifluoromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structure makes it a candidate for use in advanced materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal applications, where it can modulate specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can be compared with similar compounds such as:
1-Methyl-3-phenyl-1H-pyrazol-5-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: Similar structure but without the methyl group, affecting its reactivity and applications.
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine: Lacks the phenyl group, leading to variations in its electronic properties.
Eigenschaften
Molekularformel |
C11H10F3N3 |
---|---|
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
1-methyl-5-phenyl-3-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H10F3N3/c1-17-9(7-5-3-2-4-6-7)8(15)10(16-17)11(12,13)14/h2-6H,15H2,1H3 |
InChI-Schlüssel |
BOLWZIUYHROQNA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C(F)(F)F)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.